N,N-Dimethylpentan-1-amine N-oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-Dimethylpentan-1-amine N-oxide: is an organic compound that belongs to the class of amine oxides. Amine oxides are characterized by the presence of an oxygen atom bonded to a nitrogen atom, which in turn is bonded to carbon atoms. This compound is particularly interesting due to its role in various chemical reactions and its applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: N,N-Dimethylpentan-1-amine N-oxide can be synthesized through the oxidation of N,N-dimethylpentan-1-amine. The oxidation process typically involves the use of hydrogen peroxide or peroxycarboxylic acids as oxidizing agents. The reaction conditions often include a basic environment to facilitate the formation of the N-oxide .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques are common in industrial production.
Chemical Reactions Analysis
Types of Reactions: N,N-Dimethylpentan-1-amine N-oxide undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions.
Reduction: It can be reduced back to the corresponding amine.
Substitution: The N-oxide group can participate in substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or peroxycarboxylic acids in a basic environment.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed:
Oxidation: Further oxidized products.
Reduction: N,N-dimethylpentan-1-amine.
Substitution: Substituted amine oxides or other derivatives
Scientific Research Applications
N,N-Dimethylpentan-1-amine N-oxide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the Cope elimination reaction to form alkenes.
Biology: Studied for its potential effects on biological systems and its role in biochemical pathways.
Medicine: Investigated for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of various chemicals and materials, including surfactants and detergents.
Mechanism of Action
The mechanism of action of N,N-Dimethylpentan-1-amine N-oxide involves its role as an intermediate in the Cope elimination reaction. When heated, the N-oxide acts as a base, facilitating the elimination of a hydrogen atom and the formation of an alkene. This reaction proceeds through a concerted, intramolecular mechanism, where the N-oxide and the hydrogen atom are part of the same molecule .
Comparison with Similar Compounds
- N,N-Dimethylethanamine N-oxide
- N,N-Dimethylpropan-1-amine N-oxide
- N,N-Dimethylbutan-1-amine N-oxide
Comparison: N,N-Dimethylpentan-1-amine N-oxide is unique due to its specific chain length and the resulting steric and electronic effects. These properties influence its reactivity and the types of reactions it can undergo. Compared to shorter-chain analogs, this compound may exhibit different reaction rates and selectivities in the Cope elimination and other reactions .
Properties
CAS No. |
40668-86-8 |
---|---|
Molecular Formula |
C7H17NO |
Molecular Weight |
131.22 g/mol |
IUPAC Name |
N,N-dimethylpentan-1-amine oxide |
InChI |
InChI=1S/C7H17NO/c1-4-5-6-7-8(2,3)9/h4-7H2,1-3H3 |
InChI Key |
JPDFJFSKZPYZAR-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC[N+](C)(C)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.